

Spectroscopic Characterization of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Butyl-3-methylimidazolium methyl sulfate*

Cat. No.: B1251867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid **1-butyl-3-methylimidazolium methyl sulfate** ([BMIM][MeSO₄]). The following sections detail the key spectroscopic data, experimental protocols for obtaining this information, and visual representations of the molecular structure and analytical workflow.

Core Spectroscopic Data

The unique chemical structure of **1-butyl-3-methylimidazolium methyl sulfate** gives rise to a characteristic spectroscopic fingerprint. The following tables summarize the quantitative data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [BMIM][MeSO₄]. The chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) nuclei are presented below.

Table 1: ¹H NMR Spectroscopic Data for **1-Butyl-3-methylimidazolium Methyl Sulfate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.84	t	3H	CH ₃ (butyl chain)
1.27	m	2H	CH ₂ (butyl chain)
1.74-1.85	m	2H	CH ₂ (butyl chain)
3.72	s	3H	N-CH ₃
4.02	t	2H	N-CH ₂ (butyl chain)
7.48	t	1H	Imidazolium ring H-5
7.61	t	1H	Imidazolium ring H-4
10.11	s	1H	Imidazolium ring H-2
3.55	s	3H	O-CH ₃ (methyl sulfate)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **1-Butyl-3-methylimidazolium Methyl Sulfate**

Chemical Shift (ppm)	Assignment
13.29	CH ₃ (butyl chain)
19.21	CH ₂ (butyl chain)
31.95	CH ₂ (butyl chain)
36.57	N-CH ₃
49.29	N-CH ₂ (butyl chain)
52.5	O-CH ₃ (methyl sulfate)
122.17	Imidazolium ring C-5
123.59	Imidazolium ring C-4
136.31	Imidazolium ring C-2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in [BMIM][MeSO₄].

Table 3: FTIR and Raman Spectroscopic Data for **1-Butyl-3-methylimidazolium Methyl Sulfate**

FTIR Peak (cm ⁻¹)	Raman Peak (cm ⁻¹)	Assignment
3155, 3109	3175, 3100	C-H stretching (imidazolium ring)
2960, 2873	2975, 2914, 2850	C-H stretching (alkyl chains)
1571, 1461	1645, 1566	C=C and C=N stretching (imidazolium ring)
1165	-	C-H in-plane bending (imidazolium ring)
1240	-	SO ₃ asymmetric stretching
1060	1060	SO ₃ symmetric stretching
-	729	Ring puckering (imidazolium)
-	624, 600	Butyl chain conformers

Mass Spectrometry (MS)

Mass spectrometry of [BMIM][MeSO₄] typically involves electrospray ionization (ESI) to generate ions in the gas phase. The primary species observed is the 1-butyl-3-methylimidazolium cation ([BMIM]⁺) at a mass-to-charge ratio (m/z) of 139.1. The fragmentation of this cation provides further structural information.

Table 4: Mass Spectrometry Data for the 1-Butyl-3-methylimidazolium Cation

m/z	Assignment
139.1	[BMIM] ⁺ (molecular ion)
111.1	[M - C ₂ H ₅] ⁺
83.2	[M - C ₄ H ₉] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1-butyl-3-methylimidazolium methyl sulfate** is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: Appropriate for the chemical shift range of the sample.
- ¹³C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or higher, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: Appropriate for the chemical shift range of the sample.

- Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Sample Preparation:

- A small drop of neat **1-butyl-3-methylimidazolium methyl sulfate** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Measurement Mode: Attenuated Total Reflectance.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32-64.
- Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

Raman Spectroscopy

Sample Preparation:

- A small aliquot of neat **1-butyl-3-methylimidazolium methyl sulfate** is placed in a glass vial or on a microscope slide.

Instrumentation and Data Acquisition:

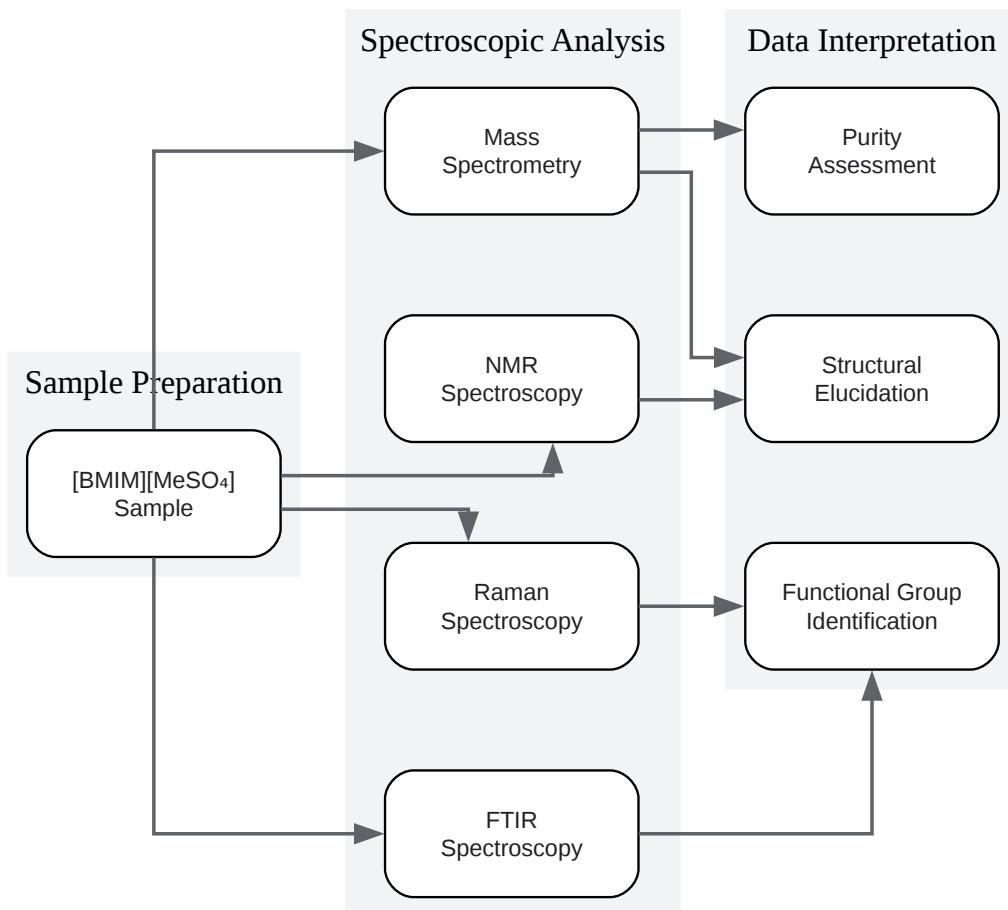
- Spectrometer: A dispersive Raman spectrometer.
- Excitation Source: A laser with a specific wavelength (e.g., 532 nm or 785 nm).
- Laser Power: Adjusted to avoid sample degradation.
- Spectral Range: Typically 3200-200 cm^{-1} .
- Acquisition Time and Accumulations: Optimized to achieve a good signal-to-noise ratio.

Data Processing: The raw spectrum is corrected for baseline and cosmic rays.

Mass Spectrometry

Sample Preparation:

- A dilute solution of **1-butyl-3-methylimidazolium methyl sulfate** is prepared in a suitable solvent (e.g., methanol or acetonitrile).


Instrumentation and Data Acquisition:

- Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
- Ionization Mode: Positive ion mode to detect the $[\text{BMIM}]^+$ cation.
- Mass Range: Scanned over a range appropriate to detect the parent ion and expected fragments.
- Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the parent ion and obtain structural information.

Data Processing: The resulting mass spectrum is analyzed to identify the m/z values of the parent and fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic characterization of **1-butyl-3-methylimidazolium methyl sulfate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of $[\text{BMIM}][\text{MeSO}_4]$.

Caption: Key functional groups of $[\text{BMIM}][\text{MeSO}_4]$ for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1251867#spectroscopic-characterization-of-1-butyl-3-methylimidazolium-methyl-sulfate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com